molecular formula C16H26N6O2 B11834347 N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide

N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide

Cat. No.: B11834347
M. Wt: 334.42 g/mol
InChI Key: LNRYEQGASWWGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a dimethylaminoethyl group, a guanidino group, and a methoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide typically involves multiple steps. One common method includes the reaction of 2-(dimethylamino)ethylamine with 4-methoxyphenylacrylamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often include specific temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce N-oxide derivatives, while reduction reactions may yield amine derivatives .

Scientific Research Applications

N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide apart is its unique combination of functional groups, which provides it with distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .

Properties

Molecular Formula

C16H26N6O2

Molecular Weight

334.42 g/mol

IUPAC Name

N-[5-(diaminomethylideneamino)-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide

InChI

InChI=1S/C16H26N6O2/c1-6-15(23)19-11-9-12(20-16(17)18)14(24-5)10-13(11)22(4)8-7-21(2)3/h6,9-10H,1,7-8H2,2-5H3,(H,19,23)(H4,17,18,20)

InChI Key

LNRYEQGASWWGME-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)N=C(N)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.